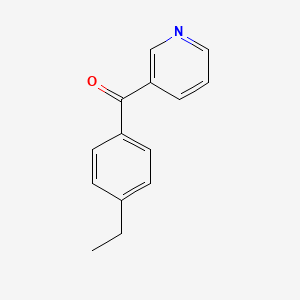

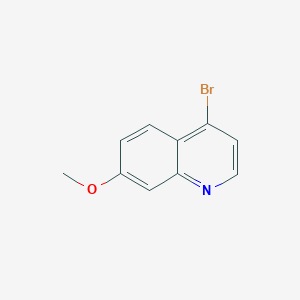

(4-Ethylphenyl)(pyridin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(4-Ethylphenyl)(pyridin-3-yl)methanone" is a member of the broader class of compounds known as arylmethanones, which are characterized by a ketone group linking an aromatic ring to another aromatic moiety. These compounds have been studied for various biological activities, including their potential as inhibitors of aldose reductase, an enzyme implicated in diabetic complications, and for antimicrobial and antimycobacterial properties .

Synthesis Analysis

The synthesis of related arylmethanones has been reported using different methods. For instance, a one-pot synthetic procedure was developed for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, which is structurally similar to "(4-Ethylphenyl)(pyridin-3-yl)methanone" . This method involved the use of acetophenone and trimethylacetaldehyde with TosMIC and a mild base, yielding good results. Such methodologies could potentially be adapted for the synthesis of "(4-Ethylphenyl)(pyridin-3-yl)methanone" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the specific molecular structure of "(4-Ethylphenyl)(pyridin-3-yl)methanone" is not detailed in the provided papers, the general structure of arylmethanones can be characterized by spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography for solid-state analysis . These techniques would allow for the determination of the compound's molecular conformation and electronic structure.

Chemical Reactions Analysis

Arylmethanones can participate in various chemical reactions due to the presence of the reactive carbonyl group. They can undergo nucleophilic addition reactions, potentially leading to the formation of alcohols or amines. The aromatic rings may also be sites for electrophilic substitution reactions, which could be used to introduce additional functional groups or isotopic labels, as seen in the synthesis of radiolabeled compounds for imaging studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylmethanones like "(4-Ethylphenyl)(pyridin-3-yl)methanone" would include their solubility in organic solvents, melting points, and boiling points, which are influenced by the presence of the ketone group and the substituents on the aromatic rings. The lipophilicity of these compounds, as indicated by their Log P values, is an important factor in their potential as bioactive molecules, affecting their ability to cross cell membranes and their distribution in biological systems .

科学的研究の応用

Medicinal and Pharmaceutical Applications

Pyridine derivatives, including compounds structurally related to “(4-Ethylphenyl)(pyridin-3-yl)methanone,” have been extensively studied for their medicinal properties. They exhibit a wide range of biological activities and are components in several clinical drugs. These compounds are known for their roles in drug development, specifically targeting various diseases due to their pharmacological properties. Their applications include treatments for cancer, inflammation, bacterial infections, and more, showcasing their importance in drug discovery and development processes (Altaf et al., 2015).

Organic Synthesis and Catalysis

Pyridine derivatives serve as key intermediates and catalysts in organic synthesis, aiding in the construction of complex molecules. Their versatility is highlighted in reactions involving the formation of carbon-heteroatom and carbon-carbon bonds, crucial steps in the synthesis of various organic compounds. The review by (Parmar, Vala, & Patel, 2023) emphasizes the role of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine derivatives, indicating the potential for “(4-Ethylphenyl)(pyridin-3-yl)methanone” and similar compounds in facilitating complex synthetic routes.

Environmental and Biotechnological Uses

The exploration of microorganisms, particularly methanotrophs, for bioconversion processes highlights the biotechnological potential of pyridine derivatives. These compounds can be involved in metabolic pathways for the biosynthesis of valuable chemicals, offering sustainable alternatives to traditional chemical synthesis methods. The work of (Strong, Xie, & Clarke, 2015) on methane utilization by methanotrophs underscores the broader implications of chemical compounds in enhancing bioenergy recovery and resource recycling.

Safety And Hazards

The safety and hazards associated with “(4-Ethylphenyl)(pyridin-3-yl)methanone” are not explicitly mentioned in the available resources.

将来の方向性

The future directions for the study of “(4-Ethylphenyl)(pyridin-3-yl)methanone” are not explicitly mentioned in the available resources. However, related compounds have shown promise in the field of cancer research3, suggesting potential avenues for further investigation.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.

特性

IUPAC Name |

(4-ethylphenyl)-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-2-11-5-7-12(8-6-11)14(16)13-4-3-9-15-10-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVOJUVKQYRYSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603891 |

Source

|

| Record name | (4-Ethylphenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethylphenyl)(pyridin-3-yl)methanone | |

CAS RN |

61780-06-1 |

Source

|

| Record name | (4-Ethylphenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)